Cas no 83649-47-2 ((S)-3-Phenyl-b-alanine Hydrochloride)

(S)-3-Phenyl-b-alanine Hydrochloride structure
83649-47-2 structure
Nome do Produto:(S)-3-Phenyl-b-alanine Hydrochloride
N.o CAS:83649-47-2
MF:C9H12ClNO2
MW:201.650081634521
MDL:MFCD03092945
CID:60593
PubChem ID:24820433

(S)-3-Phenyl-b-alanine Hydrochloride Propriedades químicas e físicas

Nomes e Identificadores

    • (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride
    • L-(+)-3-Amino-3-phenylpropionic acid
    • D-BETA-HOMOPHENYLGLYCINE HYDROCHLORIDE
    • H-D-PHG-(C*CH2)OH HCL
    • (S)-3-AMINO-3-PHENYLPROPANOIC ACID HYDROCHLORIDE
    • (S)-(+)-3-AMINO-3-PHENYLPROPIONIC ACID HCL
    • (S)-(+)-3-AMINO-3-PHENYLPROPIONIC ACID HYDROCHLORIDE
    • (S)-3-AMINO-3-PHENYLPROPIONIC ACID HYDROCHLORIDE
    • RARECHEM AK PT 0078
    • L-beta-Phenylalanine HCL
    • (S)-3-Phenyl-β-alanine Hydrochloride
    • (S)-3-amino-3-phenylpropionic acid
    • (S)-3-Phenyl-β-alani
    • 3-Amino-3-phenylpropanoic acid
    • DL-3-Amino-3-phenylpropionic Acid
    • S-3-Amino-3-phenyl-propionic acid
    • (S)-beta-phenylalanine
    • Salt&S-3-amino-3-phenylpropionic acid hydrochloride
    • Benzenepropanoic acid, β-amino-, hydrochloride, (S)- (ZCI)
    • Benzenepropanoic acid, β-amino-, hydrochloride, (βS)- (9CI)
    • (+)-(3S)-3-Amino-3-phenylpropionic acid hydrochloride
    • (-)-3-Amino-3-phenylpropanoic acid hydrochloride
    • AS-12845
    • (S)-(-)-3-AMINO-3-PHENYLPROPIONICACIDHYDROCHLORIDE
    • EN300-70756
    • BCP13904
    • (S)-3-Phenyl- beta -alanine Hydrochloride
    • (S)-beta-Homophenylglycine hydrochloride
    • J-502315
    • (S)-3-Amino-3-Phenylpropanoic Acid HCl
    • DTXSID60647511
    • H-D-Phg-(C#CH2)OH.HCl
    • AKOS016843174
    • SCHEMBL3874351
    • (S)-3-Phenyl-beta-alanine hydrochloride
    • (S)-(-)-3-Amino-3-phenylpropionic acid, HCl
    • (3S)-3-amino-3-phenylpropanoic acid;hydrochloride
    • (3S)-3-Amino-3-phenylpropanoic acid--hydrogen chloride (1/1)
    • (S)-3-Phenyl-?-alanine Hydrochloride
    • AMY14913
    • MFCD03092945
    • F12097
    • (3S)-3-amino-3-phenylpropanoic acid hydrochloride
    • 83649-47-2
    • AC-5693
    • (S)-3-Phenyl-b-alanine Hydrochloride
    • MDL: MFCD03092945
    • Inchi: 1S/C9H11NO2.ClH/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m0./s1
    • Chave InChI: ABEBCTCOPRULFS-QRPNPIFTSA-N
    • SMILES: [C@H](C1C=CC=CC=1)(N)CC(=O)O.Cl

Propriedades Computadas

  • Massa Exacta: 201.05600
  • Massa monoisotópica: 201.056
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 13
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 153
  • Contagem de Unidades Ligadas Covalentemente: 2
  • Contagem de Estereocentros Átomos Definidos: 1
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 63.3A^2

Propriedades Experimentais

  • Cor/Forma: Not available
  • Densidade: No data available
  • Ponto de Fusão: 179-184 ºC
  • Ponto de ebulição: No data available
  • Ponto de Flash: No data available
  • PSA: 63.32000
  • LogP: 2.66340
  • Pressão de vapor: No data available
  • Solubilidade: Not available

(S)-3-Phenyl-b-alanine Hydrochloride Informações de segurança

(S)-3-Phenyl-b-alanine Hydrochloride Dados aduaneiros

  • CÓDIGO SH:2922499990
  • Dados aduaneiros:

    China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

(S)-3-Phenyl-b-alanine Hydrochloride Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-70756-2.5g
(3S)-3-amino-3-phenylpropanoic acid hydrochloride
83649-47-2
2.5g
$20.0 2023-05-29
Chemenu
CM255229-25g
(S)-3-amino-3-phenylpropanoic acid hydrochloride
83649-47-2 95%+
25g
$467 2023-02-01
TRC
P319420-1g
(S)-3-Phenyl-b-alanine Hydrochloride
83649-47-2
1g
$ 110.00 2023-09-06
Enamine
EN300-70756-0.5g
(3S)-3-amino-3-phenylpropanoic acid hydrochloride
83649-47-2
0.5g
$19.0 2023-05-29
Fluorochem
223342-10g
S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride
83649-47-2 95%
10g
£103.00 2022-02-28
Chemenu
CM255229-10g
(S)-3-amino-3-phenylpropanoic acid hydrochloride
83649-47-2 95%+
10g
$240 2023-02-01
abcr
AB259434-5 g
(S)-beta-Homophenylglycine hydrochloride
83649-47-2
5g
€372.90 2023-06-22
Fluorochem
223342-50g
S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride
83649-47-2 95%
50g
£473.00 2022-02-28
abcr
AB259434-1g
(S)-beta-Homophenylglycine hydrochloride; .
83649-47-2
1g
€151.00 2025-03-19
A2B Chem LLC
AD97199-250mg
(S)-(-)-3-Amino-3-phenylpropionic acid, HCl
83649-47-2 98%(HPLC)
250mg
$32.00 2023-12-30

(S)-3-Phenyl-b-alanine Hydrochloride Método de produção

Método de produção 1

Condições de reacção
1.1 Catalysts: Cinnamic acid ,  5-[[[(3S,5S)-5-[Diphenyl[(trimethylsilyl)oxy]methyl]-3-pyrrolidinyl]oxy]methyl]-… (polystyrene supported) Solvents: Chloroform ;  6 h, rt
2.1 Reagents: Sodium chlorite ,  Monopotassium phosphate Solvents: tert-Butanol ,  2-Methyl-2-butene ,  Water ;  16 h, rt
2.2 Solvents: Methanol ;  90 atm, 50 °C
Referência
Immobilization of cis-4-Hydroxydiphenylprolinol Silyl Ethers onto Polystyrene. Application in the Catalytic Enantioselective Synthesis of 5-Hydroxyisoxazolidines in Batch and Flow
Lai, Junshan; et al, Advanced Synthesis & Catalysis, 2018, 360(15), 2914-2924

Método de produção 2

Condições de reacção
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ,  Sodium periodate Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
Referência
Carbohydrates as chiral templates: diastereoselective synthesis of N-glycosyl-N-homoallylamines and β-amino acids from imines
Laschat, Sabine; et al, Journal of Organic Chemistry, 1991, 56(20), 5883-9

Método de produção 3

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: N-[(1R,2R)-2-[Bis[3-[[3-(trihydroxysilyl)propyl]thio]propyl]amino]cyclohexyl]-N′… (Fe3O4 magnetic nanoparticle-bound) Solvents: Toluene ,  Water ;  48 h, -15 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ;  1 h, 100 °C
Referência
Highly enantioselective synthesis of N-protected β-amino malonates catalyzed by magnetically separable heterogeneous rosin-derived amino thiourea catalysts: A stereocontrolled approach to β-amino acids
Zhu, Hao; et al, ChemCatChem, 2013, 5(8), 2187-2190

Método de produção 4

Condições de reacção
1.1 Reagents: Water ,  Atomic chlorine
Referência
Organocatalytic Asymmetric Mannich-Type Reactions: an Easy Approach to Optically Active Amine Derivatives
Fini, Francesco, 2008, , ,

Método de produção 5

Condições de reacção
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  1,1′-[[(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)]bis[1,1-bis(3,… Solvents: Toluene ;  60 h, 70 °C
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  12 h, 100 °C
Referência
Studies on Pd-catalyzed asymmetric hydroesterification of enimides. A possible approach to optically active β-amino acid derivatives
Li, Junhua; et al, New Journal of Chemistry, 2022, 46(20), 9507-9510

Método de produção 6

Condições de reacção
1.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ;  1 h, 0 °C
1.2 Solvents: Diethyl ether ,  Pentane ;  -100 °C
1.3 Reagents: Methanol ;  3 h, -100 °C → -78 °C
1.4 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  -78 °C → rt
2.1 Reagents: Di-tert-butyl dicarbonate Solvents: Diethyl ether ;  6 h, rt
2.2 Reagents: Ozone Solvents: Dichloromethane ;  2 h, -78 °C
2.3 Reagents: Dimethyl sulfide ;  1 h, -78 °C → rt
2.4 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  0.5 h, rt
2.5 Reagents: Hydrochloric acid Solvents: Diethyl ether ;  0.5 h, rt
Referência
Highly diastereoselective and enantioselective preparation of homoallylic amines: Application for the synthesis of β-amino acids and γ-lactams
Ramachandran, P. Veeraraghavan; et al, Chemistry - A European Journal, 2005, 11(15), 4387-4395

Método de produção 7

Condições de reacção
1.1 Solvents: Pentane ,  Tetrahydrofuran ;  -78 °C
1.2 Reagents: Water ;  1 h, -78 °C
1.3 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  -78 °C → rt
2.1 Reagents: Di-tert-butyl dicarbonate Solvents: Diethyl ether ;  6 h, rt
2.2 Reagents: Ozone Solvents: Dichloromethane ;  2 h, -78 °C
2.3 Reagents: Dimethyl sulfide ;  1 h, -78 °C → rt
2.4 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  0.5 h, rt
2.5 Reagents: Hydrochloric acid Solvents: Diethyl ether ;  0.5 h, rt
Referência
Highly diastereoselective and enantioselective preparation of homoallylic amines: Application for the synthesis of β-amino acids and γ-lactams
Ramachandran, P. Veeraraghavan; et al, Chemistry - A European Journal, 2005, 11(15), 4387-4395

Método de produção 8

Condições de reacção
1.1 Catalysts: Cupric acetate ,  1,2-Bis(2S,5S-2,5-diphenylphospholano)ethane Solvents: Tetrahydrofuran ;  15 min, rt
1.2 Reagents: Methyldimethoxysilane ;  30 min, rt
1.3 Reagents: 1,2-Benzisoxazole ;  5 h, rt; rt → 0 °C
1.4 Reagents: Hydroxyamine hydrochloride Solvents: Methanol ;  0 °C; 1 h, rt
Referência
Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry
Guo, Sheng ; et al, Angewandte Chemie, 2020, 59(47), 20841-20845

Método de produção 9

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  1 h, 100 °C
Referência
Highly enantioselective synthesis of N-protected β-amino malonates catalyzed by magnetically separable heterogeneous rosin-derived amino thiourea catalysts: A stereocontrolled approach to β-amino acids
Zhu, Hao; et al, ChemCatChem, 2013, 5(8), 2187-2190

Método de produção 10

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  12 h, 100 °C
Referência
Studies on Pd-catalyzed asymmetric hydroesterification of enimides. A possible approach to optically active β-amino acid derivatives
Li, Junhua; et al, New Journal of Chemistry, 2022, 46(20), 9507-9510

Método de produção 11

Condições de reacção
1.1 Reagents: Di-tert-butyl dicarbonate Solvents: Diethyl ether ;  6 h, rt
1.2 Reagents: Ozone Solvents: Dichloromethane ;  2 h, -78 °C
1.3 Reagents: Dimethyl sulfide ;  1 h, -78 °C → rt
1.4 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  0.5 h, rt
1.5 Reagents: Hydrochloric acid Solvents: Diethyl ether ;  0.5 h, rt
Referência
Highly diastereoselective and enantioselective preparation of homoallylic amines: Application for the synthesis of β-amino acids and γ-lactams
Ramachandran, P. Veeraraghavan; et al, Chemistry - A European Journal, 2005, 11(15), 4387-4395

Método de produção 12

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Cinchonanium, 9-hydroxy-6′-methoxy-1-[(2-methoxyphenyl)methyl]-, chloride (1:1),… Solvents: Toluene ;  60 h, -24 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ;  heated
Referência
Organocatalytic asymmetric Mannich reactions with N-Boc and N-Cbz protected α-amido sulfones (Boc: tert-butoxycarbonyl, Cbz:benzyloxycarbonyl)
Marianacci, Olindo; et al, Chemistry - A European Journal, 2007, 13(29), 8338-8351

Método de produção 13

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran
2.1 Reagents: Water ,  Atomic chlorine
Referência
Organocatalytic Asymmetric Mannich-Type Reactions: an Easy Approach to Optically Active Amine Derivatives
Fini, Francesco, 2008, , ,

Método de produção 14

Condições de reacção
1.1 Reagents: Sodium chlorite ,  Monopotassium phosphate Solvents: tert-Butanol ,  2-Methyl-2-butene ,  Water ;  16 h, rt
1.2 Solvents: Methanol ;  90 atm, 50 °C
Referência
Immobilization of cis-4-Hydroxydiphenylprolinol Silyl Ethers onto Polystyrene. Application in the Catalytic Enantioselective Synthesis of 5-Hydroxyisoxazolidines in Batch and Flow
Lai, Junshan; et al, Advanced Synthesis & Catalysis, 2018, 360(15), 2914-2924

Método de produção 15

Condições de reacção
1.1 Solvents: Methanol ;  90 atm, 50 °C
Referência
Immobilization of cis-4-Hydroxydiphenylprolinol Silyl Ethers onto Polystyrene. Application in the Catalytic Enantioselective Synthesis of 5-Hydroxyisoxazolidines in Batch and Flow
Lai, Junshan; et al, Advanced Synthesis & Catalysis, 2018, 360(15), 2914-2924

Método de produção 16

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Cinchonanium, 9-hydroxy-6′-methoxy-1-[(2-methoxyphenyl)methyl]-, chloride (1:1),… Solvents: Toluene ,  Water
2.1 Reagents: Water ,  Atomic chlorine
Referência
Organocatalytic Asymmetric Mannich-Type Reactions: an Easy Approach to Optically Active Amine Derivatives
Fini, Francesco, 2008, , ,

Método de produção 17

Condições de reacção
1.1 Reagents: Water Catalysts: Triacylglycerol lipase Solvents: Diisopropyl ether ;  24 h, 60 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ;  2 h, reflux
Referência
A new route to enantiopure β-aryl-substituted β-amino acids and 4-aryl-substituted β-lactams through lipase-catalyzed enantioselective ring cleavage of β-lactams
Forro, Eniko; et al, Advanced Synthesis & Catalysis, 2006, 348, 917-923

Método de produção 18

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  heated
Referência
Organocatalytic asymmetric Mannich reactions with N-Boc and N-Cbz protected α-amido sulfones (Boc: tert-butoxycarbonyl, Cbz:benzyloxycarbonyl)
Marianacci, Olindo; et al, Chemistry - A European Journal, 2007, 13(29), 8338-8351

Método de produção 19

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
Referência
Carbohydrates as chiral templates: diastereoselective synthesis of N-glycosyl-N-homoallylamines and β-amino acids from imines
Laschat, Sabine; et al, Journal of Organic Chemistry, 1991, 56(20), 5883-9

Método de produção 20

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  2 h, reflux
Referência
A new route to enantiopure β-aryl-substituted β-amino acids and 4-aryl-substituted β-lactams through lipase-catalyzed enantioselective ring cleavage of β-lactams
Forro, Eniko; et al, Advanced Synthesis & Catalysis, 2006, 348, 917-923

(S)-3-Phenyl-b-alanine Hydrochloride Raw materials

(S)-3-Phenyl-b-alanine Hydrochloride Preparation Products

(S)-3-Phenyl-b-alanine Hydrochloride Literatura Relacionada

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:83649-47-2)(S)-3-Amino-3-phenylpropanoicAcidHydrochloride
A10093
Pureza:99%
Quantidade:25g
Preço ($):353.0